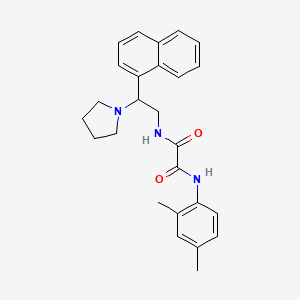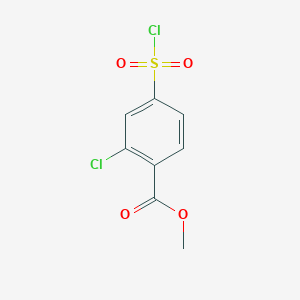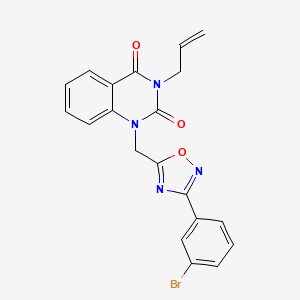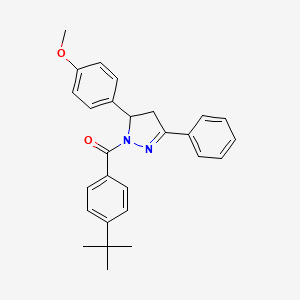![molecular formula C15H14N2O B2572044 6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl- CAS No. 213024-76-1](/img/structure/B2572044.png)
6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-” is a chemical compound . It is also known as “(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one” and is a major component of β-secretase inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O . The molecular weight is 238.28 .Applications De Recherche Scientifique
1. Stereochemistry and Potassium Channel Inhibition
- Application Summary: The compound, specifically N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, has been found to inhibit potassium channels in T cells . This could have potential applications in the development of drugs for diseases related to T cell activity.
- Methods of Application: The stereochemical properties of the compound were examined by freezing their conformational change due to 4-methyl substitution . The compound exists as pairs of enantiomers, and each atropisomer is separable at room temperature .
- Results: The study found that the compound’s stereochemical properties could be manipulated, potentially allowing for the development of more effective pharmaceuticals .
2. γ-Secretase Inhibitors
- Application Summary: The compound is a major component of β-secretase inhibitors . These inhibitors are used in research related to Alzheimer’s disease, as β-secretase is an enzyme involved in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s patients.
- Methods of Application: The compound was synthesized through a process involving crystallization-induced dynamic resolution . This process is used to create the (S) enantiomer of the compound, which is the active form in β-secretase inhibition .
- Results: The synthesis process was successful in producing the (S) enantiomer of the compound, potentially paving the way for more effective treatments for Alzheimer’s disease .
3. Synthesis of Seven-Membered Heterocyclic Systems
- Application Summary: The compound is used in the synthesis of seven-membered heterocyclic systems such as azepines and benzodiazepines . These systems are important in the development of biologically active substances, which stimulates the development of new synthetic strategies .
- Methods of Application: The compound is synthesized through one-pot reactions based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions .
- Results: The synthesis methods have been successful in producing compounds with an azepine scaffold, potentially leading to the discovery of new drugs .
4. Component of γ-Secretase Inhibitors
- Application Summary: The compound is a major component of γ-secretase inhibitors . These inhibitors are used in research related to Alzheimer’s disease, as γ-secretase is an enzyme involved in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s patients .
- Methods of Application: The compound is synthesized through a process involving crystallization-induced dynamic resolution . This process is used to create the (S) enantiomer of the compound, which is the active form in γ-secretase inhibition .
- Results: The synthesis process was successful in producing the (S) enantiomer of the compound, potentially paving the way for more effective treatments for Alzheimer’s disease .
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .
Propriétés
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIHHYNMAJVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)
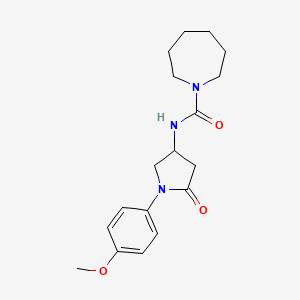
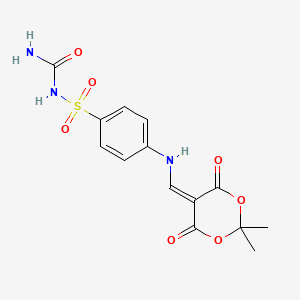
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)
